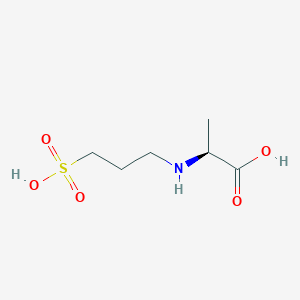![molecular formula C20H13NS B15158134 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 685830-39-1](/img/structure/B15158134.png)
2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a complex alkyne chain with a methylsulfanyl-substituted phenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitrile and alkyne groups allows for interactions with various biomolecules, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- 2-{6-[2-(Methoxy)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
Uniqueness
The uniqueness of 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile lies in the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
685830-39-1 |
|---|---|
Formule moléculaire |
C20H13NS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[6-(2-methylsulfanylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NS/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
Clé InChI |
MBZNYBGVBXVLQF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)


![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)
![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)

![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

